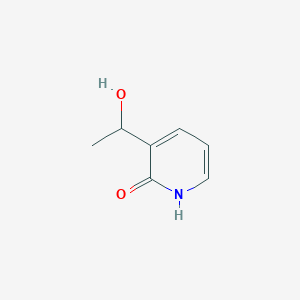
6-Fluoro-4-(trifluoromethyl)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-4-(trifluoromethyl)nicotinaldehyde is a fluorinated heterocyclic compound with the molecular formula C7H3F4NO. This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to a nicotinaldehyde core. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability, lipophilicity, and biological activity, making such compounds valuable in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-(trifluoromethyl)nicotinaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated nicotinaldehyde under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability. The choice of raw materials and reaction conditions is crucial to achieving high purity and yield in the final product .
化学反应分析
Types of Reactions: 6-Fluoro-4-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include 6-fluoro-4-(trifluoromethyl)nicotinic acid, 6-fluoro-4-(trifluoromethyl)nicotinyl alcohol, and various substituted derivatives depending on the nucleophile used .
科学研究应用
6-Fluoro-4-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its fluorinated structure, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)nicotinaldehyde is primarily influenced by its ability to interact with biological targets through its fluorinated groups. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
- 4-(Trifluoromethyl)nicotinaldehyde
- 6-(Trifluoromethyl)nicotinaldehyde
- 6-Fluoro-3-pyridinecarboxaldehyde
Uniqueness: 6-Fluoro-4-(trifluoromethyl)nicotinaldehyde is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. This dual substitution pattern can enhance its reactivity and potential as a versatile intermediate in organic synthesis .
属性
分子式 |
C7H3F4NO |
|---|---|
分子量 |
193.10 g/mol |
IUPAC 名称 |
6-fluoro-4-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H3F4NO/c8-6-1-5(7(9,10)11)4(3-13)2-12-6/h1-3H |
InChI 键 |
AVSCJEISQYWDBG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1F)C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)

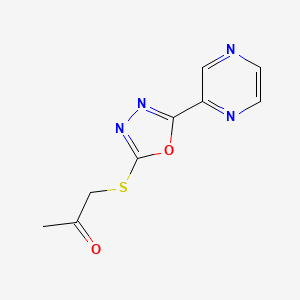
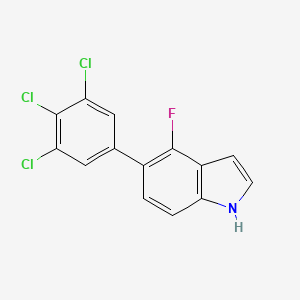
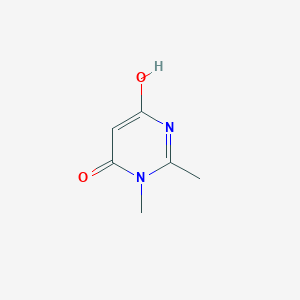
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)

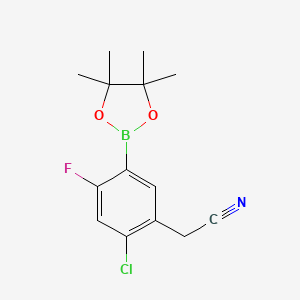
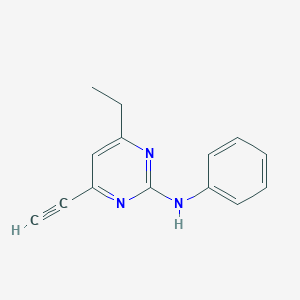
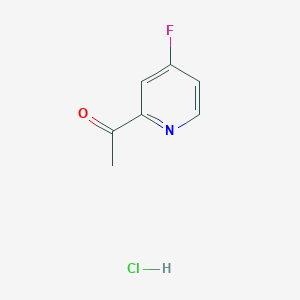
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
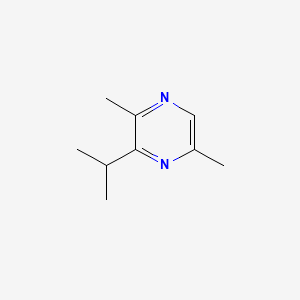
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
